3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Overview
Description
“3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a chemical compound . It is part of the class of compounds known as bicyclo hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds .
Synthesis Analysis
The synthesis of such compounds often involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Molecular Structure Analysis
The molecular formula of this compound is C14H14N2O6 . It is a member of the bicyclo[3.1.0]hexane class of compounds , which are characterized by their unique ring structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 306.27 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.
Scientific Research Applications
Pharmaceutical Applications
The compound’s bicyclic structure is a conformationally constrained isostere for the piperidine motif, which is known for its biological activities. It has potential applications in the development of new pharmaceuticals, such as:
- μ Opioid Receptor Antagonists : For treating conditions like pruritus .
- Ketohexokinase (KHK) Inhibitors : Aimed at managing non-alcoholic fatty liver disease (NAFLD) .
- Muscarinic Receptor Antagonists : These can be used in the treatment of various neurological disorders .
- T-type Calcium Channel Inhibitors : Important for the treatment of epilepsy and pain .
Agrochemical Applications
In agrochemistry, the introduction of fluorinated groups into organic molecules, such as this compound, can significantly alter their physicochemical properties. This can lead to:
- Enhanced metabolic stability and lipophilicity , which are crucial for the longevity and efficacy of agrochemicals .
Materials Science
The compound’s structure, featuring a rigid bicyclic framework, can be beneficial in materials science for:
- Developing advanced functional materials with improved stability and specific interaction capabilities due to the presence of fluorinated groups .
Biochemistry Research
In biochemistry, the compound’s unique structure could be pivotal in studying:
- Enzyme-substrate interactions , where the bicyclic ring system can mimic certain natural substrates or inhibitors .
- Signal transduction pathways , particularly those involving G-protein coupled receptors, which often interact with bicyclic motifs .
Medicinal Chemistry
The compound’s core structure is significant in medicinal chemistry for:
Future Directions
properties
IUPAC Name |
3-(2-methoxycarbonyl-4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-22-14(19)10-5-8(16(20)21)2-3-11(10)15-6-7-4-9(7)12(15)13(17)18/h2-3,5,7,9,12H,4,6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNZWNCDQBAUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC3CC3C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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